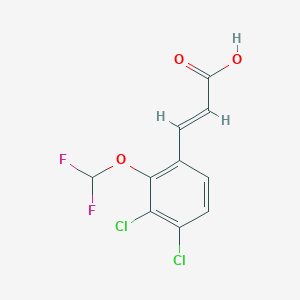

3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid

Description

3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid is a halogenated acrylic acid derivative with a phenyl ring substituted at the 3- and 4-positions with chlorine atoms and at the 2-position with a difluoromethoxy group. The molecular formula is C₁₀H₆Cl₂F₂O₃, and its molecular weight is 295.06 g/mol.

Properties

Molecular Formula |

C10H6Cl2F2O3 |

|---|---|

Molecular Weight |

283.05 g/mol |

IUPAC Name |

(E)-3-[3,4-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C10H6Cl2F2O3/c11-6-3-1-5(2-4-7(15)16)9(8(6)12)17-10(13)14/h1-4,10H,(H,15,16)/b4-2+ |

InChI Key |

DTRPNPKQKNAVJC-DUXPYHPUSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1/C=C/C(=O)O)OC(F)F)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1C=CC(=O)O)OC(F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- Starting Material: A substituted phenyl precursor, such as 3,4-dichlorophenol or 3,4-dichlorobenzaldehyde, is typically used.

- Difluoromethoxy Introduction: The difluoromethoxy group (-OCF2H) can be introduced using difluoromethylation reagents or via nucleophilic substitution on a suitable phenolic intermediate.

Formation of the Acrylic Acid Moiety

- The acrylic acid side chain is commonly introduced via a Knoevenagel condensation between the substituted benzaldehyde derivative and malonic acid or its equivalents.

- Alternatively, Heck coupling reactions or Wittig olefination can be employed to install the vinyl carboxylic acid side chain.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Chlorination | Selective chlorination of phenol or benzaldehyde to yield 3,4-dichloro substituted intermediate |

| 2 | Difluoromethoxylation | Introduction of difluoromethoxy group via nucleophilic substitution or difluoromethylation reagents |

| 3 | Knoevenagel Condensation | Condensation of aldehyde intermediate with malonic acid under basic or acidic catalysis to form the acrylic acid side chain |

| 4 | Purification | Recrystallization or column chromatography to isolate pure 3-(3,4-dichloro-2-(difluoromethoxy)phenyl)acrylic acid |

Detailed Experimental Insights and Data

Though direct experimental data on this compound's synthesis are limited, related compounds provide useful analogies.

| Parameter | Conditions / Values | Notes |

|---|---|---|

| Reaction Solvent | Commonly used solvents include ethanol, nitromethane, or dichloromethane | Choice depends on reaction step and reagent compatibility |

| Catalysts | Bases such as piperidine or pyridine for Knoevenagel condensation; Palladium catalysts for Heck coupling | Catalysts optimize reaction rates and selectivity |

| Temperature | Typically 25-120 °C depending on step | Higher temperatures favor condensation reactions |

| Reaction Time | 1-24 hours depending on step | Monitored via TLC or HPLC |

| Yields | Reported yields for related acrylic acid derivatives range 30-60% | Purification steps influence final yield |

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Impact on Synthesis and Properties |

|---|---|---|

| 2,3-Dichlorocinnamic acid | Lacks difluoromethoxy group | Simpler synthesis; different reactivity |

| 6-(Difluoromethoxy)cinnamic acid | No chlorine atoms | Different biological activity profile |

| 2,4-Dichloro-5-(difluoromethoxy)cinnamic acid | Different substitution pattern | May require altered chlorination or fluorination steps |

| 2,4-Difluorocinnamic acid | Fluorine instead of chlorine | Changes in chemical behavior and synthetic route complexity |

The unique combination of chlorine and difluoromethoxy groups in 3-(3,4-dichloro-2-(difluoromethoxy)phenyl)acrylic acid imparts distinct chemical reactivity, necessitating tailored synthetic approaches compared to these analogues.

Summary Table of Preparation Methods

| Preparation Step | Typical Conditions | Notes |

|---|---|---|

| Chlorination | Selective chlorination agents, mild conditions | Ensures substitution at 3,4-positions |

| Difluoromethoxylation | Nucleophilic substitution or fluorination reagents | Requires controlled conditions to avoid side reactions |

| Acrylic acid side chain formation | Knoevenagel condensation with malonic acid, base catalyst, 25-120 °C | Key step to install acrylic acid moiety |

| Purification | Recrystallization or chromatography | Essential for product purity |

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-(difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The dichloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3,4-Dichloro-2-(difluoromethoxy)cinnamic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The dichloro and difluoromethoxy groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. This can result in various biological effects, such as anti-inflammatory and analgesic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally related to 3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid, with differences in substituents, biological activity, and applications:

(2E)-3-(3,4-Dimethoxyphenyl)acrylic Acid

- Structure : 3,4-Dimethoxy groups on the phenyl ring.

- Molecular Formula : C₁₁H₁₂O₄.

- Molecular Weight : 208.21 g/mol.

- Key Differences : Methoxy groups are electron-donating, contrasting with the electron-withdrawing Cl and F in the target compound. This reduces lipophilicity and alters metabolic stability.

- Applications : Used as a reference standard and in antioxidant research .

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

- Structure : 3,4-Dihydroxy groups on the phenyl ring.

- Molecular Formula : C₉H₈O₄.

- Molecular Weight : 180.16 g/mol.

- Key Differences : Hydroxyl groups confer strong antioxidant activity but lower metabolic stability compared to halogenated analogs.

- Applications : Widely studied for anti-inflammatory and anticancer properties .

3-(2,4-Difluoro-phenyl)-acrylic Acid Ethyl Ester

- Structure : 2,4-Difluoro substituents and an ethyl ester group.

- Molecular Formula : C₁₁H₁₀F₂O₂.

- Molecular Weight : 218.19 g/mol.

- Key Differences : The ester group enhances bioavailability, acting as a prodrug. Fluorine atoms at positions 2 and 4 may reduce steric hindrance compared to the target compound’s 3,4-Cl and 2-OCHF₂ arrangement.

- Applications : Polymerization precursor and synthetic intermediate .

(E)-3-(3,4-Difluorophenyl)acrylic Acid

- Structure : 3,4-Difluoro substituents.

- Molecular Formula : C₉H₆F₂O₂.

- Molecular Weight : 184.14 g/mol.

- Key Differences : Fluorine’s electronegativity enhances metabolic stability but lacks the steric and electronic effects of Cl and OCHF₂.

- Applications : Intermediate in pharmaceutical synthesis .

3-(3-Chlorophenyl)acrylic Acid

- Structure : Single chlorine at the 3-position.

- Molecular Formula : C₉H₇ClO₂.

- Molecular Weight : 182.60 g/mol.

- Applications : Used in organic synthesis and as a building block for agrochemicals .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

Impact of Halogenation :

- The 3,4-dichloro and 2-difluoromethoxy groups in the target compound increase lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to methoxy or hydroxyl analogs .

- Metabolic Stability : Difluoromethoxy groups resist oxidative metabolism better than methoxy or hydroxy groups, as seen in roflumilast’s prolonged activity .

Pharmacological Potential: While the target compound lacks direct PDE4 inhibition data, structurally related roflumilast (a difluoromethoxy-containing PDE4 inhibitor) suggests that similar substituents may confer anti-inflammatory activity. However, the acrylic acid moiety may shift the target profile compared to benzamide-based drugs .

Synthetic Utility :

- The acrylic acid group enables conjugation or polymerization, contrasting with ester derivatives (e.g., ), which are often used as prodrugs .

Contrasts with Natural Derivatives :

- Unlike caffeic acid, the halogenation in the target compound reduces antioxidant capacity but may improve receptor-binding specificity in inflammatory pathways .

Biological Activity

3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid is a synthetic organic compound that has garnered interest in various fields, particularly in biochemistry and pharmacology. Characterized by its unique structure, which includes two chlorine atoms and a difluoromethoxy group attached to a phenyl ring, this compound has shown significant biological activity. The molecular formula for this compound is C₁₀H₆Cl₂F₂O₃, with a molecular weight of approximately 283.05 g/mol.

The biological activity of 3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity and reactivity, making it a potential candidate for therapeutic applications.

Research indicates that this compound may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating processes relevant to inflammation and cancer progression. The structural features of the compound allow it to engage effectively with biological targets, leading to alterations in cellular signaling and function.

Anti-inflammatory Properties

Studies have suggested that 3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models. This activity positions it as a potential therapeutic agent for conditions characterized by excessive inflammation.

Anticancer Potential

The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The dual halogen substitution appears to enhance its efficacy against specific cancer types by increasing selectivity towards cancerous cells while sparing normal cells.

Comparative Analysis

To better understand the biological activity of 3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid in relation to structurally similar compounds, the following table summarizes key features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(4-Fluoro-2-methoxyphenyl)acrylic acid | Methoxy group instead of difluoromethoxy | Different reactivity profile |

| 2,3-Dichlorocinnamic acid | Lacks difluoromethoxy group | Exhibits distinct chemical behavior |

| 6-(Difluoromethoxy)cinnamic acid | No chlorine atoms | Varies in biological activity |

| 2,4-Dichloro-5-(difluoromethoxy)cinnamic acid | Different substitution pattern | Potentially different applications |

The unique arrangement of chlorine and fluorine atoms alongside the difluoromethoxy group in 3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid significantly influences its chemical properties and reactivity compared to similar compounds. This specificity may enhance its binding affinity to biological targets or alter its metabolic stability, making it particularly valuable for further research.

Case Studies

- Anti-inflammatory Effects : In a study conducted on animal models of arthritis, treatment with 3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells.

- Cancer Cell Apoptosis : A recent investigation into the effects of this compound on breast cancer cell lines showed that it induced apoptosis through the activation of caspase pathways. This study highlighted its potential as a chemotherapeutic agent.

Q & A

Q. What are the optimized synthetic routes for 3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via condensation reactions involving halogenated benzaldehyde derivatives and malonic acid under basic conditions. For example, analogous compounds like 3-(3,5-Dichlorophenyl)acrylic acid are synthesized using 3,5-dichlorobenzaldehyde and malonic acid in ethanol/methanol with NaOH/KOH under reflux . Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalyst/base : Pyridine or piperidine can reduce side reactions during decarboxylation.

- Temperature : Reflux conditions (~80–100°C) are typical, but microwave-assisted synthesis may reduce reaction time. Yield optimization requires monitoring intermediates via TLC or HPLC, and purification via recrystallization or column chromatography .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer: Structural confirmation involves:

- NMR : Compare - and -NMR spectra with PubChem data for analogous compounds (e.g., 3-(3,5-Dichlorophenyl)acrylic acid, InChI Key: HJKSYRZNDJQTJQ-OWOJBTEDSA-N) to verify substituent positions and stereochemistry .

- FTIR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm) and difluoromethoxy groups (C-F stretches ~1100–1250 cm).

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to assess purity and molecular ion peaks .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in enzymatic inhibition studies?

Methodological Answer: The dichloro and difluoromethoxy groups enhance lipophilicity and electron-withdrawing effects, which may stabilize interactions with hydrophobic enzyme pockets or catalytic residues. For example:

- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 or kinases). Compare binding affinities to structurally similar compounds like (E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid, where fluorine substituents improve target engagement .

- Kinetic assays : Perform Michaelis-Menten studies to determine inhibition constants () under varying pH and temperature conditions.

Q. How do structural modifications (e.g., replacing chlorine with fluorine) alter the compound’s physicochemical properties and reactivity?

Methodological Answer: Substituent effects can be systematically studied via:

- Computational modeling : Use Gaussian or ORCA to calculate Hammett constants () and predict electronic effects on reaction pathways (e.g., electrophilic aromatic substitution).

- Solubility assays : Measure log values (octanol-water partitioning) to compare lipophilicity with analogs like 3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid .

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (heating rate: 10°C/min) to correlate substituents with decomposition profiles .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions may arise from assay variability or impurities. Solutions include:

- Meta-analysis : Pool data from PubChem, ChEMBL, and peer-reviewed studies, applying statistical tools (e.g., ANOVA) to identify outliers.

- Reproducibility protocols : Standardize cell-based assays (e.g., IC determination in HeLa cells) with positive controls like cisplatin and purity thresholds (>95% by HPLC) .

- Structural analogs : Compare activity trends with derivatives lacking dichloro or difluoromethoxy groups to isolate substituent-specific effects .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate cytotoxicity while minimizing false positives?

Methodological Answer:

- Dose range : Use logarithmic concentrations (e.g., 0.1–100 µM) and include triplicates.

- Controls : Employ vehicle (DMSO) and reference compounds (e.g., doxorubicin).

- Endpoint assays : Combine MTT (mitochondrial activity) with LDH release (membrane integrity) to cross-validate results .

- Data normalization : Express viability relative to untreated cells and apply nonlinear regression (e.g., GraphPad Prism) to calculate EC.

Q. What computational tools are recommended for predicting metabolic pathways and toxicity profiles?

Methodological Answer:

- ADMET prediction : Use SwissADME or ProTox-II to estimate absorption, CYP450 interactions, and hepatotoxicity.

- Metabolite identification : Employ GLORYx or MetaPrint2D to simulate Phase I/II metabolism (e.g., hydroxylation of the phenyl ring or glucuronidation of the carboxylic acid) .

- Density Functional Theory (DFT) : Model reaction intermediates for oxidative degradation pathways .

Methodological Challenges

Q. How can researchers address the compound’s instability in aqueous solutions during in vitro assays?

Methodological Answer:

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to reduce hydrolysis.

- Storage : Prepare stock solutions in anhydrous DMSO and store at −80°C.

- Stability monitoring : Perform UPLC-MS at timed intervals (0, 6, 24 hrs) to track degradation products like dichlorophenolic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.